Nitrosoaphyllinic acid
Overview
Description
Nitrosoaphyllinic acid is a nitrogen-containing organic compound known for its unique chemical properties and reactivity It is characterized by the presence of a nitroso group (-NO) attached to an aromatic ring, which imparts significant ambiphilic reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitrosoaphyllinic acid can be synthesized through several methods, including the reduction of nitro precursors or the oxidation of amino precursors. One common synthetic route involves the nitration of an aromatic compound followed by reduction to form the nitroso derivative. The reaction conditions typically involve the use of strong acids like sulfuric acid for nitration and reducing agents such as iron or tin in hydrochloric acid for the reduction step .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental safety through proper waste management and recycling of reagents .
Chemical Reactions Analysis
Types of Reactions: Nitrosoaphyllinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitro compounds.
Reduction: It can be reduced to form amino derivatives.
Substitution: The nitroso group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as iron or tin in hydrochloric acid.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the substituents introduced .
Scientific Research Applications
Nitrosoaphyllinic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of nitrosoaphyllinic acid involves its interaction with molecular targets through its nitroso group. This group can participate in redox reactions, forming reactive intermediates that can modify biological molecules. The pathways involved include the inhibition of protein glycation and the generation of reactive oxygen species, which can lead to antimicrobial and antitumor effects .
Comparison with Similar Compounds
Nitrosoaphyllinic acid can be compared with other nitroso compounds, such as nitrosobenzene and nitrosophenol. While all these compounds share the nitroso functional group, this compound is unique due to its specific aromatic structure and reactivity profile. Similar compounds include:
Nitrosobenzene: Known for its use in organic synthesis and as an intermediate in the production of dyes.
Nitrosophenol: Used in the synthesis of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
3-(1-nitrosopiperidin-2-yl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c19-15(20)12-9-11(10-17-7-3-1-6-14(12)17)13-5-2-4-8-18(13)16-21/h11-14H,1-10H2,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMPSJONWHMZNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(CC(C2C1)C(=O)O)C3CCCCN3N=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408667 | |
Record name | Nitrosoaphyllinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38539-17-2 | |
Record name | Nitrosoaphyllinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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